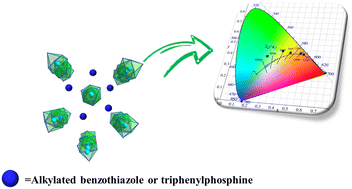Regulating the crystal and electronic structures and optical properties of hybrid bromoplumbates with alkylated N, S- or P-containing aromatic cations†
CrystEngComm Pub Date: 2023-11-01 DOI: 10.1039/D3CE00931A
Abstract
The optical properties including optical absorption and photoluminescence (PL) properties of hybrid materials are always required to be regulated to cater for different requirements. Herein, the crystal and electronic structures of hybrid haloplumbates were adjusted to regulate the optical properties by employing two series of well-designed structure directing agents (SDAs). Alkylated benzothiazole (btz)- and triphenylphosphine (PPh3)-derivative SDAs direct the formation of six new hybrid bromoplumbates, namely (Mebtz)PbBr3 (1, Me = methyl), (Etbtz)PbBr3 (2, Et = ethyl), (Prbtz)Pb3Br8 (3, Pr = n-propyl), (MePPh3)PbBr3 (4), (EtPPh3)PbBr3 (5) and (PrPPh3)PbBr3 (6). Their bromoplumbate anions all show 1D chain-like structures formed by PbBr6 octahedra but with different connection modes. The six hybrid materials possess obvious blue or red shifted band gaps compared with inorganic PbBr2 due to their different structural features. Their PL emission colors realize rational regulation ranging from bluish green to orange.


Recommended Literature
- [1] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [2] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
- [3] Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis†‡
- [4] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [5] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [6] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [7] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [8] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [9] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [10] Back cover










